![molecular formula C12H11N3OS B2932098 1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime CAS No. 5268-76-8](/img/structure/B2932098.png)

1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

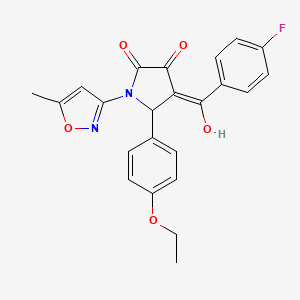

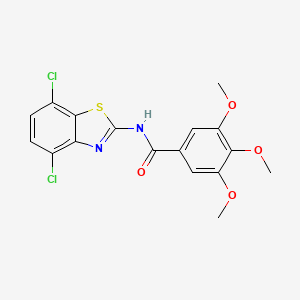

“1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime” is a compound that belongs to the class of thiazolo[3,2-a]benzimidazoles . Thiazolo[3,2-a]benzimidazole systems have been known for more than seven decades and have been the subject of considerable interest due to their biological activities .

Synthesis Analysis

The synthesis of thiazolo[3,2-a]benzimidazoles involves the reaction of 2-mercaptobenzimidazole with ketones in boiling AcOH/H2SO4 to afford 2-benzimidazolylthioacetophenone derivatives . These sulphides are then cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles using PPA or [hydroxy (tosyloxy)iodo]benzene .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

A study outlined the synthesis of various 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazoles, demonstrating significant biological activities. These compounds exhibited potent immunosuppressive and immunostimulatory effects, alongside notable cytotoxicity against specific cancer cell lines, indicating their therapeutic potential in immunomodulation and cancer treatment (H. Abdel-Aziz et al., 2011).

Antimicrobial Applications

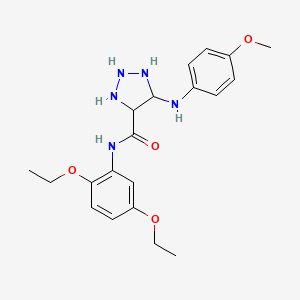

Research into benzimidazole derivatives with an oxime functionality showcased their synthesis and tested their antifungal activity. This investigation contributes to the understanding of structure-activity relationships in the development of new antimycotic agents (M. Raga et al., 1992).

Novel Synthetic Methodologies

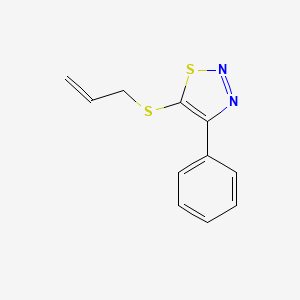

Another study presented efficient microwave-mediated synthesis methods for benzothiazole- and benzimidazole-based heterocycles. This work provides valuable insights into novel synthetic routes that could streamline the production of these compounds for further research and development (Ahmed F Darweesh et al., 2016).

Spectrophotometric Determination

The use of 1-(Benzimidazol-2-yl) ethanone thiosemicarbazone for the extraction and spectrophotometric determination of Cobalt (II) highlights the compound's utility in analytical chemistry. The methodology offers a novel approach to trace metal analysis, crucial in various scientific and industrial applications (K. Syamasundar et al., 2006).

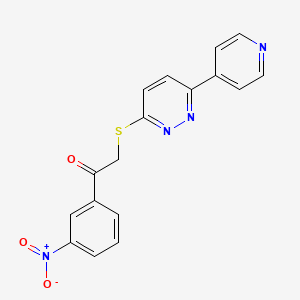

Antineoplastic Agents

Research into the synthesis and evaluation of thiazolobenzimidazoles incorporating phosphor esters showcases the potential antineoplastic properties of these compounds. This study contributes to the development of new cancer therapies, demonstrating the versatility and therapeutic potential of thiazolobenzimidazole derivatives (W. M. Abdou et al., 2017).

Eigenschaften

IUPAC Name |

(NE)-N-[1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c1-7(14-16)11-8(2)15-10-6-4-3-5-9(10)13-12(15)17-11/h3-6,16H,1-2H3/b14-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFFSJMMXHXUNI-VGOFMYFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC3=CC=CC=C3N12)C(=NO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=NC3=CC=CC=C3N12)/C(=N/O)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2932017.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide](/img/structure/B2932021.png)

![2-chloro-N-({4-[(2,2,2-trifluoroethoxy)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2932026.png)

![N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide](/img/structure/B2932027.png)

![Benzo[d]thiazol-2-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2932034.png)

![5-(4-methoxyphenyl)-3-(pyridin-3-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2932037.png)